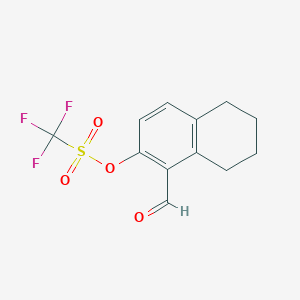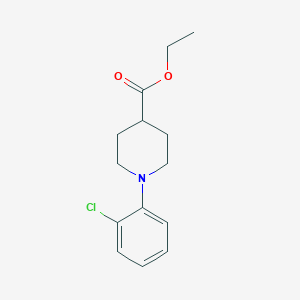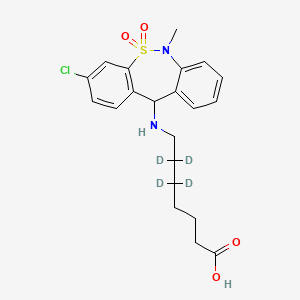
Oxcarbazepine D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxcarbazepine D-Glucuronide is a metabolite of oxcarbazepine, an antiepileptic drug used primarily for the treatment of partial-onset seizures. Oxcarbazepine is structurally related to carbamazepine but has a different metabolic pathway, leading to the formation of its active metabolite, 10-monohydroxy derivative (MHD), and subsequently, this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxcarbazepine is synthesized from carbamazepine through a series of chemical reactions. The primary synthetic route involves the oxidation of carbamazepine to form oxcarbazepine, which is then reduced to MHD. MHD undergoes glucuronidation to form Oxcarbazepine D-Glucuronide .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis starts with the production of oxcarbazepine, followed by its reduction to MHD and subsequent glucuronidation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Oxcarbazepine D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the compound. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver, where the enzyme is abundant .
Major Products Formed: The major product formed from the glucuronidation of MHD is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .
Wissenschaftliche Forschungsanwendungen
Oxcarbazepine D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolic pathways of oxcarbazepine and its pharmacokinetics. Researchers also investigate its role in drug interactions and its potential effects on the efficacy and safety of oxcarbazepine therapy .
In medicine, this compound is studied for its potential therapeutic effects and its role in the treatment of epilepsy. Its pharmacokinetic properties are crucial for optimizing dosing regimens and minimizing side effects .
Wirkmechanismus
Oxcarbazepine D-Glucuronide exerts its effects primarily through its parent compound, oxcarbazepine, and its active metabolite, MHD. Oxcarbazepine and MHD block voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses. These actions prevent the spread of seizures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Carbamazepine
- Eslicarbazepine
- Phenytoin
Comparison: Oxcarbazepine D-Glucuronide is unique compared to its similar compounds due to its distinct metabolic pathway. Unlike carbamazepine, which forms an epoxide metabolite, oxcarbazepine is metabolized to MHD and then to this compound, which is less toxic . Eslicarbazepine, another similar compound, is a prodrug of the (S)-enantiomer of MHD, whereas oxcarbazepine is a racemate . Phenytoin, although used for similar therapeutic purposes, has a different chemical structure and metabolic pathway .
Eigenschaften
Molekularformel |
C21H20N2O8 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20?/m0/s1 |
InChI-Schlüssel |
YPDZOCJZGXGBAP-BCHVZBRRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


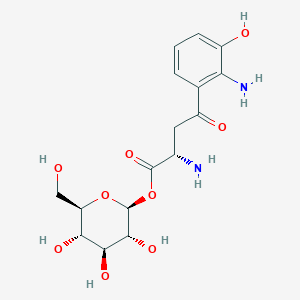
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
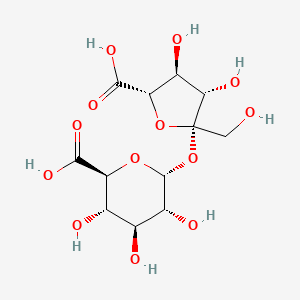

![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)

